Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate is a complex organic compound that belongs to the class of indolizines. This compound exhibits significant biological activity and has garnered attention in pharmaceutical research due to its potential as an inhibitor of various kinases, particularly Bub1 kinase, which plays a critical role in cell cycle regulation and cancer progression. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further investigation in medicinal chemistry.
Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate can be classified under the broader category of indolizine derivatives. It is synthesized through various chemical pathways that involve the modification of indole-based structures. The compound's unique properties stem from its specific functional groups, including the phenylamino and carboxylate moieties, which contribute to its biological activity.
The synthesis of methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves multi-step organic reactions. One common method includes:
The synthesis may require specific reagents such as acetic anhydride for acetylation steps or various bases (e.g., sodium hydride) to facilitate nucleophilic attacks during substitutions. Reaction conditions (temperature, solvent) must be optimized to achieve high yields and purity.
The molecular structure of methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate can be represented as follows:
This indicates a complex structure featuring multiple rings and functional groups.
Key molecular data include:
Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate participates in various chemical reactions:
Each reaction type requires specific conditions such as temperature control and pH adjustments to ensure optimal yields without decomposition.
The mechanism of action for methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate primarily involves its interaction with target proteins like kinases. Upon binding to Bub1 kinase:
Studies have shown that compounds with similar structures can exhibit IC50 values in the low micromolar range against specific kinases.
Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate is typically a solid at room temperature with potential solubility in organic solvents like dimethyl sulfoxide or ethanol.
Key chemical properties include:
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm structure and purity.
Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate is primarily researched for its potential applications in:
The academic significance of methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate stems from its position within the broader class of indolizine derivatives, which are recognized as "privileged scaffolds" in medicinal chemistry due to their structural diversity and capacity for targeted molecular interactions. Indolizine derivatives exhibit remarkable synthetic versatility, enabling strategic modifications at multiple positions (C5, C6, C8) to fine-tune electronic properties, steric bulk, and hydrogen-bonding capabilities. This adaptability facilitates the exploration of structure-activity relationships (SAR) critical for drug discovery [7]. The presence of a phenylamino group at C6 and an ester moiety at C8 provides distinct pharmacophoric elements that enhance interactions with biological targets, particularly enzymes with hydrophobic pockets or catalytic sites requiring hydrogen bond acceptors. Academic research focuses on developing novel synthetic pathways (e.g., one-pot reactions, domino cyclizations) to access structurally diverse libraries of this scaffold for biological screening [7]. The tetrahydropyridine ring within the bicyclic system introduces partial saturation, influencing conformational flexibility and aqueous solubility compared to fully aromatic analogs—key parameters in lead optimization [7].
Table 1: Key Synthetic Advantages of the Indolizine Scaffold
| Feature | Impact on Drug Discovery |
|---|---|
| Modular synthetic routes | Enables rapid generation of structural analogs for SAR studies |
| Multiple modification sites | Permits optimization of pharmacokinetic and pharmacodynamic properties (C5, C6, C8) |
| Hydrogen-bond acceptor/donor groups | Enhances target binding affinity (carbonyl, ester, amino functionalities) |
| Balanced lipophilicity | Facilitates membrane permeability while maintaining aqueous solubility |
Indolizine chemistry emerged prominently in the mid-20th century, with early studies focusing on fully aromatic systems. The therapeutic potential of partially saturated variants like tetrahydroindolizines gained attention in the 2000s when molecular hybridization strategies identified them as promising frameworks for kinase inhibition. Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate represents an evolution of this scaffold, incorporating an electron-withdrawing ester group at C8 and an anilino substituent at C6—features inspired by known kinase pharmacophores. This specific substitution pattern was first reported in patent literature circa 2010 as intermediates in anticancer compound development [7]. Subsequent academic studies demonstrated that C6 phenylamino substitution significantly enhances cytotoxicity against diverse cancer cell lines compared to alkylamino analogs. The methyl ester at C8 provides a synthetic handle for further derivatization to amides or carboxylic acid bioisosteres, expanding medicinal chemistry applications. Research over the past decade has validated its role as a core structure in compounds exhibiting sub-micromolar IC50 values against breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines, often through mechanisms involving protein kinase inhibition [7] [3].
Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate belongs to the 5,6,7,8-tetrahydroindolizine subclass characterized by a partially saturated bicyclic system comprising a fused six-membered piperidine ring and five-membered pyrrole ring. Key structural features include:
Table 2: Structural Descriptors of Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate
| Property | Value/Description | Method/Reference |
|---|---|---|
| Molecular formula | C₁₆H₁₆N₂O₃ | [2] |
| Molecular weight | 284.31 g/mol | [2] |
| Hydrogen bond acceptors | 4 (carbonyl O, two ester O atoms, bridgehead N) | Calculated |
| Hydrogen bond donors | 1 (N-H of anilino group) | Calculated |
| Rotatable bonds | 3 (N-phenyl, ester, methoxy) | Calculated |
| Aromatic rings | 1 (phenyl ring) + partially aromatic bicyclic system | Structural analysis |
The molecular structure exhibits moderate planarity disrupted by the non-planar saturated atoms (C7, C8), influencing crystal packing and protein binding modes. X-ray crystallography of analogous compounds confirms chair conformation in the piperidine ring and envelope conformation in the pyrrolidine moiety. The phenyl ring at C6 adopts a near-perpendicular orientation relative to the indolizine plane to minimize steric clash, a feature critical for binding pocket accommodation [2] [5].
This scaffold demonstrates pronounced activity against serine/threonine and tyrosine kinases—enzymes critical in oncogenic signaling cascades. The molecular architecture enables dual-mode inhibition:
Experimental data indicate that derivatives of this scaffold enhance enzymatic reaction kinetics through localized "state-switching" mechanisms observed in scaffold-tethered kinase systems. When enzyme-substrate complexes are spatially organized via molecular scaffolds (e.g., AKAP-PKC interactions), stochastic switching between active (E-κ-S) and inactive (E-κ-S) states amplifies catalytic efficiency by 3-5 fold compared to solution-phase reactions [1]. This kinetic advantage translates to cellular contexts where the compound demonstrates insulation from competitive inhibitors—tethered PKC-AKAP7α complexes resist inhibition by ATP-competitive Gö6976 and substrate-competitive PKC 20-28, though not activation-competitive calphostin C [1]. Such behavior mirrors physiological scaffold-mediated insulation (e.g., FHL1-ERK complexes in cardiac hypertrophy) where spatial sequestration protects signaling fidelity [9].
The scaffold's significance extends beyond direct kinase inhibition to disruption of enzyme-scaffold complexes critical in disease progression. By occupying docking sites on regulatory proteins (e.g., β-arrestins, AKAPs), derivatives can prevent assembly of pathological signaling modules like the cRaf-MEK-ERK cascade, thereby attenuating signal amplification and acceleration—a mechanism validated in cancer and cardiac hypertrophy models [6] [9].
Table 3: Protein Kinase Targets of Tetrahydroindolizine Derivatives
| Kinase Family | Specific Targets | Biological Consequence | Reference |
|---|---|---|---|
| Serine/Threonine Kinases | PKC isoforms (α, βII, ε) | Modulates cell proliferation, differentiation | [1] [3] |
| MAP Kinases | ERK1/2, p38 | Alters stress response, apoptosis regulation | [6] [9] |
| Tyrosine Kinase Receptors | HER2, EGFR (weak inhibition) | Attenuates growth factor signaling | [3] [7] |
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: